

"comparative analysis of MDMAI vs MDMA pharmacology"

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Compound of Interest

Compound Name: 5,6-Methylenedioxy-2-aminoindane

Cat. No.: B1208349

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A Comparative Pharmacological Analysis: MDMAI vs. MDMA

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological differences between psychoactive compounds is paramount for advancing neuroscience and therapeutic development. This guide provides a detailed comparative analysis of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) and 3,4-Methylenedioxymethamphetamine (MDMA), focusing on their distinct interactions with monoamine systems and metabolic pathways.

Quantitative Pharmacological Data

The following table summarizes the available in vitro data for MDMAI and MDMA, highlighting their differing affinities for monoamine transporters and their potencies in inducing neurotransmitter release.

Pharmacological Parameter	MDMAI	MDMA
Receptor Binding Affinity (Ki, nM)		
Serotonin Transporter (SERT)	4,822	~240 - 2,600
Dopamine Transporter (DAT)	Data not available	~1,500 - 8,290
Norepinephrine Transporter (NET)	Data not available	~460 - 1,190
5-HT2A Receptor	Low affinity	~5,900
Neurotransmitter Release (EC50, nM)		
Serotonin (5-HT) Release	Potent (qualitative)	~1,100
Dopamine (DA) Release	Weak (qualitative)	~3,200
Norepinephrine (NE) Release	Moderate (qualitative)	~640

Note: Quantitative EC50 values for neurotransmitter release and Ki values for DAT and NET for MDMAI are not readily available in the peer-reviewed literature. The qualitative descriptions are based on available research characterizing MDMAI as a selective serotonin releasing agent.

Comparative Pharmacology

MDMAI, a rigid analogue of MDMA, was developed in the 1990s by a team led by David E. Nichols at Purdue University. Its constrained structure significantly alters its pharmacological profile compared to the more flexible phenethylamine structure of MDMA.

Monoamine Transporter Interactions

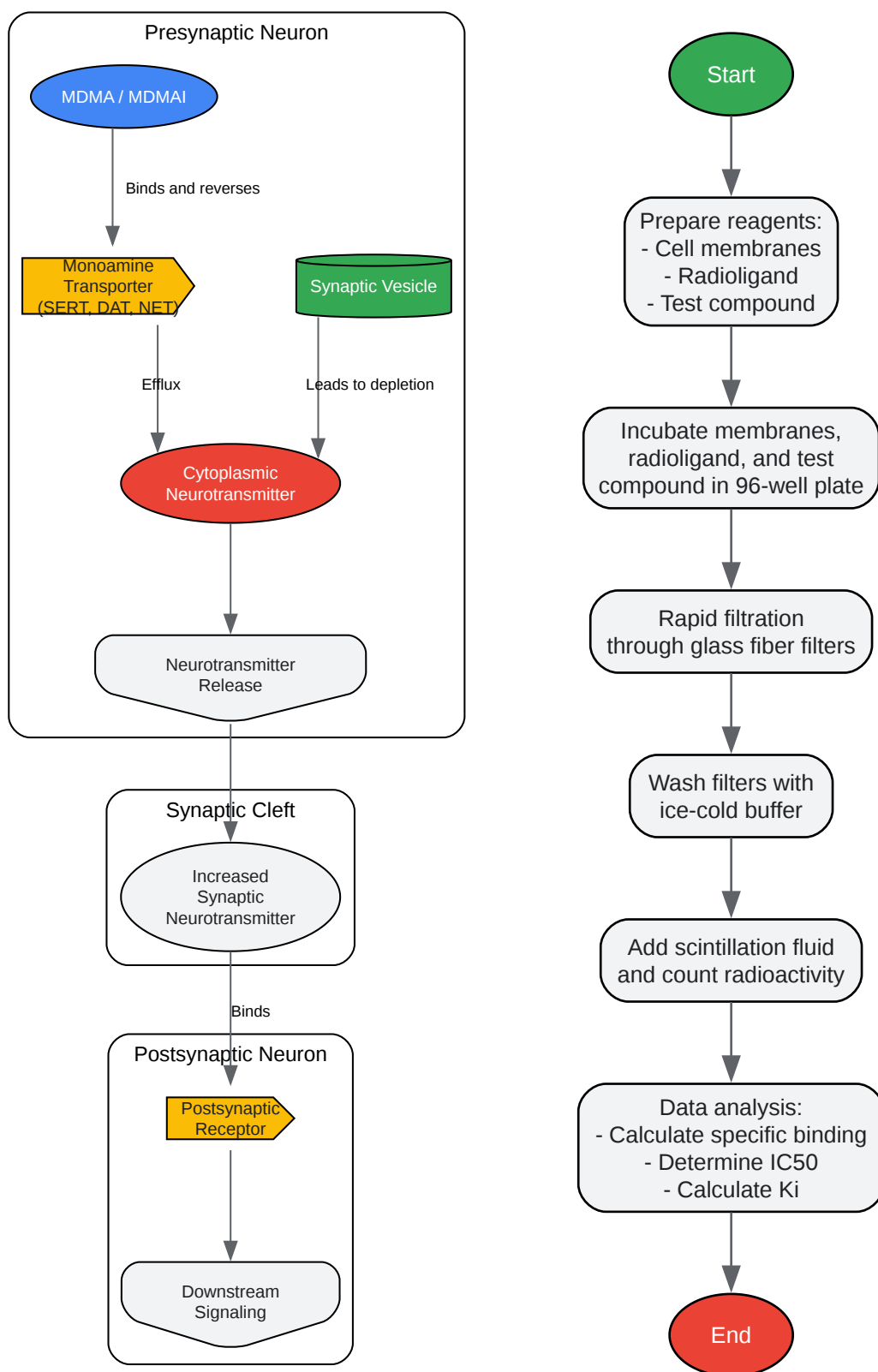
The primary mechanism of action for both MDMA and MDMAI is the release of monoamine neurotransmitters through their respective transporters. However, their selectivity differs significantly.

MDMA is a non-selective releaser of serotonin, norepinephrine, and dopamine. It interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), causing a robust efflux of these neurotransmitters from the presynaptic terminal. This broad-spectrum monoamine release contributes to its complex psychopharmacological effects, including feelings of euphoria, empathy, and stimulation.

MDMAI, in contrast, is characterized as a more selective serotonin releasing agent (SSRA). While it demonstrates a notable affinity for SERT, its interaction with DAT and NET is considerably weaker. This increased selectivity for the serotonin system is attributed to its rigid molecular structure. The cyclized design of MDMAI restricts its conformational flexibility, leading to a more specific interaction with the serotonin transporter. This selectivity is thought to underlie its putative non-neurotoxic properties, as the dopaminergic neurotoxicity associated with MDMA is believed to be a key factor in its long-term adverse effects.

Signaling Pathways

The interaction of these compounds with monoamine transporters initiates a cascade of intracellular signaling events. The primary pathway involves the reversal of transporter function, leading to non-vesicular release of neurotransmitters from the cytoplasm into the synaptic cleft.



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